molecular formula C18H15Cl2N3O3S B2525394 3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole CAS No. 478045-79-3

3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole

Cat. No. B2525394
CAS RN: 478045-79-3
M. Wt: 424.3
InChI Key: QPFZPXOEZDJIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. The presence of the 1,3,4-oxadiazole moiety in various compounds has been associated with antibacterial properties against plant pathogens such as Ralstonia solanacearum and Xanthomonas species . Additionally, modifications to the oxadiazole ring have been explored for anticancer activities , and the introduction of sulfone groups has been shown to enhance antibacterial potential .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves the conversion of organic acids into esters, followed by the formation of hydrazides and subsequent cyclization to yield the oxadiazole ring . For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, and ring closure with carbon disulfide and potassium hydroxide . Similarly, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides follows a sequence of esterification, hydrazide formation, and cyclization .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the 1,3,4-oxadiazole ring, which can be further substituted with various functional groups to enhance biological activity. For example, the introduction of a pyridinium group has been shown to improve antibacterial activity . The molecular structure of these compounds is typically confirmed using spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the substituents on the oxadiazole ring. These compounds can undergo further chemical reactions, such as the formation of sulfonamido bis heterocycles through reactions with arylaminosulfonylacetic acid hydrazide . Additionally, the oxadiazole ring can be incorporated into polycyclic systems, as demonstrated by the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, stability, and degradation in environmental conditions like soil, are crucial for their application as bactericides or anticancer agents. For instance, the degradation of a related compound, 2-methyl sulfone-5-(2,4-dichlorophenyl)-1,2,3-oxadiazole, in soil is affected by factors such as soil pH, humidity, and temperature . The crystal structure of some derivatives reveals intermolecular interactions that contribute to the formation of a three-dimensional supramolecular structure .

Scientific Research Applications

Therapeutic Potential in Medicine

The 1,3,4-oxadiazole ring, a structural feature of the compound, is noted for its capability to bind effectively with various enzymes and receptors due to its pyridine-like nitrogen atom. This characteristic fosters a wide range of bioactivities, positioning 1,3,4-oxadiazole derivatives as promising candidates in medicinal chemistry. These compounds exhibit therapeutic potentials in various domains such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal areas. The review by Verma et al. (2019) extensively covers the current developments of 1,3,4-oxadiazole based compounds, emphasizing their significance in medicinal chemistry (Verma et al., 2019).

Diverse Biological Activities

Another aspect of 3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole is its wide range of biological activities. The oxadiazole moiety, a critical component of the compound, has been associated with antimicrobial, anticancer, and anti-inflammatory activities. Further, suitably substituted 1,3,4-oxadiazole compounds are known to possess various biological activities, including antimicrobial, anticancer among others. This underlines the compound's potential as a versatile player in the field of pharmaceuticals and therapeutic interventions (Jalhan et al., 2017).

Synthetic and Pharmacological Importance

Recent advancements in the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have highlighted their significant pharmacological activities. The oxadiazole compounds are known for their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This makes the compound a focal point in research fields of organic synthesis, medicinal chemistry, and pharmacology, showcasing its broad spectrum of potential therapeutic applications (Wang et al., 2022).

Applications Beyond Pharmacology

Besides its pharmacological importance, 3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole and its derivatives show versatility in various fields. This includes applications in material science, polymers, organic electronics, and as corrosion inhibitors. The compound's photoluminescent quantum yield, thermal and chemical stability, and potential coordination sites (N and O donor atoms) also make it a prominent choice for metal-ion sensors (Sharma et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Without specific information about its biological activity, it’s difficult to predict its mechanism of action .

properties

IUPAC Name

3-(4-chlorophenyl)-5-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3S/c19-13-5-3-12(4-6-13)17-21-18(26-22-17)16-2-1-11-23(16)27(24,25)15-9-7-14(20)8-10-15/h3-10,16H,1-2,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFZPXOEZDJIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.